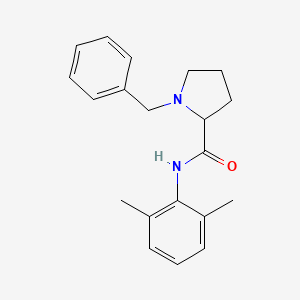![molecular formula C20H13N3 B15159124 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- CAS No. 848474-90-8](/img/structure/B15159124.png)
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- is a heterocyclic compound that features a fused ring system combining naphthalene, imidazole, and quinoline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminonaphthalene with quinoline-2-carbaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cytotoxic effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies . Additionally, its fluorescent properties are exploited in imaging applications, where it can selectively bind to target molecules and emit light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Naphth[1,2-d]imidazole: Another naphthoimidazole derivative with similar structural features but different biological activities.
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Compounds with modifications on the imidazole ring, showing varied anticancer activities.
Uniqueness
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- stands out due to its unique combination of naphthalene, imidazole, and quinoline rings, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its cytotoxic activity against cancer cells make it a valuable compound for both research and potential therapeutic applications .
Propiedades
Número CAS |
848474-90-8 |
|---|---|
Fórmula molecular |
C20H13N3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-quinolin-2-yl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C20H13N3/c1-2-7-15-12-19-18(11-14(15)6-1)22-20(23-19)17-10-9-13-5-3-4-8-16(13)21-17/h1-12H,(H,22,23) |
Clave InChI |
IZRREVBJIYALJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC5=CC=CC=C5C=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B15159044.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
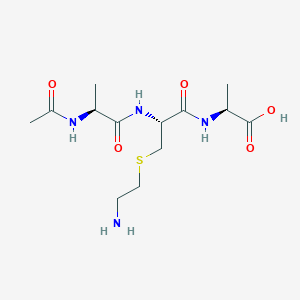
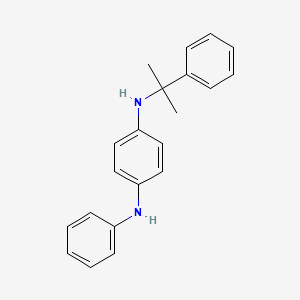
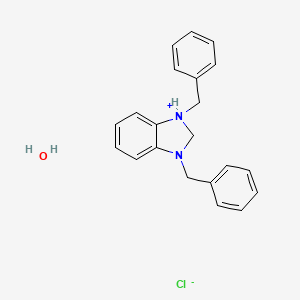
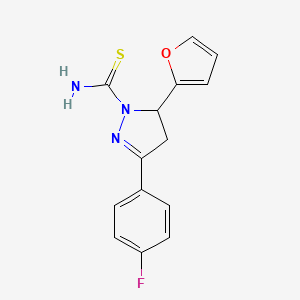
![3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole](/img/structure/B15159069.png)
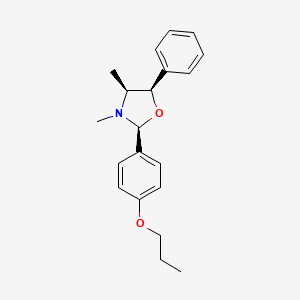
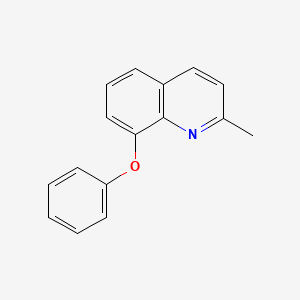
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
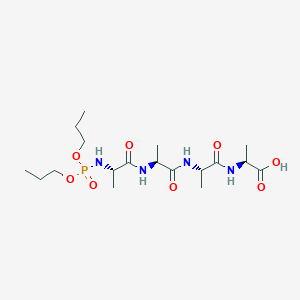
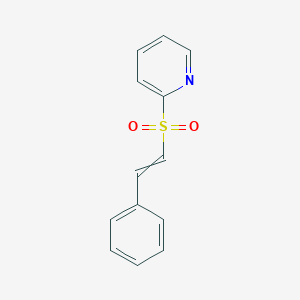
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
